molecular formula C20H24N2OS B2786282 1-(4-hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 380549-46-2

1-(4-hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2786282
CAS No.: 380549-46-2
M. Wt: 340.49
InChI Key: RJRONKGTOAONAN-UHFFFAOYSA-N
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Description

1-(4-Hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a hydroxycyclohexyl group, a phenyl group, and a tetrahydroquinazoline-thione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxycyclohexyl Intermediate: This step involves the hydroxylation of cyclohexane to form 4-hydroxycyclohexyl.

    Synthesis of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid and an appropriate aldehyde or ketone.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-Hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The thione group can be reduced to a thiol or further to a sulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Condensation: The quinazoline core can participate in condensation reactions with various aldehydes and ketones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(4-hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to proteins and enzymes. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be compared with other similar compounds, such as:

    Quinazoline Derivatives: These compounds share the quinazoline core but differ in the substituents attached to the core. Examples include 2-phenylquinazoline and 4-hydroxyquinazoline.

    Thione Compounds: Compounds with a thione group, such as thiourea and thioacetamide, can be compared based on their reactivity and biological activities.

    Hydroxycyclohexyl Compounds: Compounds like 4-hydroxycyclohexanone and 4-hydroxycyclohexylamine can be compared based on their chemical properties and applications.

The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(4-hydroxycyclohexyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c23-16-12-10-15(11-13-16)22-18-9-5-4-8-17(18)20(24)21-19(22)14-6-2-1-3-7-14/h1-3,6-7,15-16,23H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRONKGTOAONAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2C3CCC(CC3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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